
2-(2-Methylpyrrolidin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpyrrolidin-2-yl)acetic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry due to its diverse biological activities and functional properties . The presence of the pyrrolidine ring in this compound makes it an interesting compound for various scientific research applications.
Méthodes De Préparation
The synthesis of 2-(2-Methylpyrrolidin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reductive amination of levulinic acid or its esters, followed by cyclization to form the pyrrolidine ring . Another approach includes the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid, followed by cyclization under high-temperature conditions . Industrial production methods often focus on optimizing yield and purity while minimizing the use of hazardous reagents.
Analyse Des Réactions Chimiques
2-(2-Methylpyrrolidin-2-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can lead to the formation of pyrrolidin-2-one derivatives, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
2-(2-Methylpyrrolidin-2-yl)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of bioactive compounds with potential antimicrobial, anticancer, and anti-inflammatory activities . In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Additionally, it has applications in the pharmaceutical industry as an intermediate for the synthesis of various drugs .
Mécanisme D'action
The mechanism of action of 2-(2-Methylpyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, it can inhibit certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
2-(2-Methylpyrrolidin-2-yl)acetic acid can be compared with other pyrrolidine derivatives, such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities . For instance, pyrrolidin-2-one derivatives are known for their antitumor properties, while pyrrolidin-2,5-dione derivatives have shown potential as anticonvulsants . The unique combination of the pyrrolidine ring and the acetic acid moiety in this compound contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
2-(2-methylpyrrolidin-2-yl)acetic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(5-6(9)10)3-2-4-8-7/h8H,2-5H2,1H3,(H,9,10) |
Clé InChI |
CXUOHJMYKSBRJC-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCN1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S)-6-[(5S,7R,10R,13S,14S,17S)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B15146946.png)
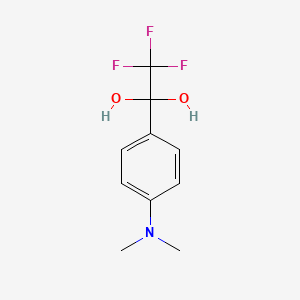
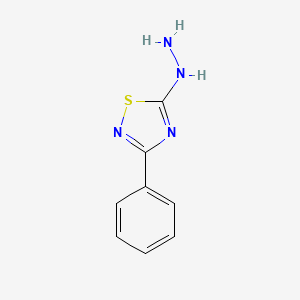
![1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B15146984.png)
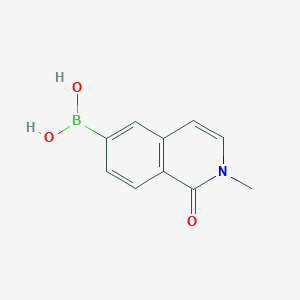
![2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde](/img/structure/B15147005.png)
![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one](/img/structure/B15147010.png)
![2-[2-[[15-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15147011.png)
![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147025.png)
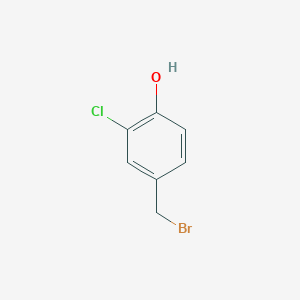
![methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate](/img/structure/B15147034.png)
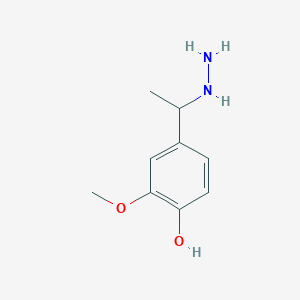
amine](/img/structure/B15147044.png)
![Methyl 2-Acetylbenzo[b]thiophene-5-carboxylate](/img/structure/B15147049.png)
